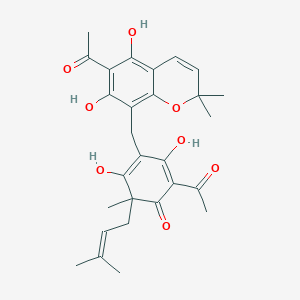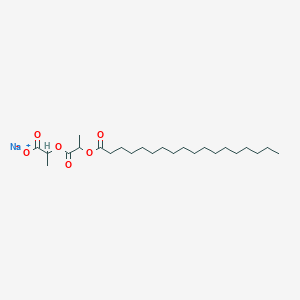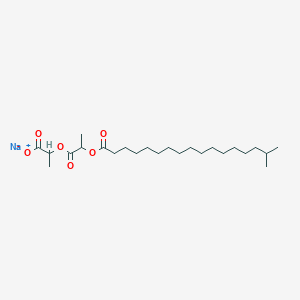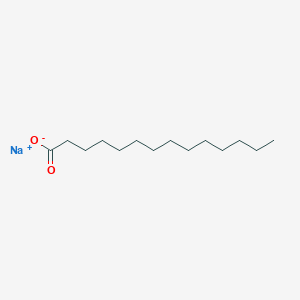
Aluminum palmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum palmitate, also known as this compound, is a compound formed by the reaction of hexadecanoic acid (palmitic acid) with aluminum. It is a white solid that is insoluble in water but soluble in organic solvents like toluene. This compound is used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emulsifier, and thickening agent .
准备方法
Synthetic Routes and Reaction Conditions
Aluminum palmitate, can be synthesized through a reaction between sodium palmitate and aluminum sulfate. The reaction involves the following steps:
- Dissolve sodium palmitate in water.
- Add aluminum sulfate solution to the sodium palmitate solution.
- The reaction results in the formation of this compound and sodium sulfate.
- The this compound is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of hexadecanoic acid, aluminum salt, follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reactants and solvents is essential to avoid contamination and ensure the quality of the final product .
化学反应分析
Types of Reactions
Aluminum palmitate, undergoes various chemical reactions, including:
Hydrolysis: When exposed to water, it can hydrolyze to form hexadecanoic acid and aluminum hydroxide.
Oxidation: It can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Substitution: It can participate in substitution reactions where the aluminum ion can be replaced by other metal ions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions can facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound.
Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and aluminum hydroxide.
Oxidation: Oxidized derivatives of hexadecanoic acid.
Substitution: New metal salts formed by replacing aluminum.
科学研究应用
Aluminum palmitate, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its effects on cell membranes and its potential role in cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Employed as a lubricant, emulsifier, and thickening agent in the production of cosmetics, pharmaceuticals, and food products
作用机制
The mechanism of action of hexadecanoic acid, aluminum salt, involves its interaction with cell membranes and proteins. The aluminum ion can bind to various molecular targets, altering their structure and function. This binding can affect cellular signaling pathways, leading to changes in cellular behavior. The compound’s ability to form stable complexes with other molecules also contributes to its effectiveness in various applications .
相似化合物的比较
Aluminum palmitate, can be compared with other similar compounds such as:
Aluminum stearate: Similar in structure but derived from stearic acid. It has similar applications but different physical properties.
Aluminum oleate: Derived from oleic acid, it has different solubility and reactivity characteristics.
Aluminum myristate: Derived from myristic acid, it has a shorter carbon chain and different physical properties
Conclusion
This compound, is a versatile compound with a wide range of applications in various fields. Its unique properties and reactivity make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing processes.
属性
CAS 编号 |
555-35-1 |
|---|---|
分子式 |
C16H32AlO2 |
分子量 |
283.41 g/mol |
IUPAC 名称 |
aluminum;hexadecanoate |
InChI |
InChI=1S/C16H32O2.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18); |
InChI 键 |
RGAXDXKVSRGKQE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)O.[Al] |
颜色/形态 |
White to yellow mass or powder |
Key on ui other cas no. |
101012-91-3 555-35-1 |
物理描述 |
White to yellow solid; [Merck Index] Light silvery-white odorless solid; Insoluble in water; [MSDSonline] |
保质期 |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
溶解度 |
Soluble in petroleum ether, ethanol, benzene Practically insoluble in water or alcohol; when fresh, dissolves in petroleum ether or oil turpentine INSOL IN ACETONE |
同义词 |
Hexadecanoic acid. aluminum salt |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)





![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)


